molecular formula C19H13N3O2S B12144520 (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide

(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide

Cat. No.: B12144520
M. Wt: 347.4 g/mol
InChI Key: QSCUMSQCKDGVHD-UHFFFAOYSA-N
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Description

(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide is a synthetic small molecule developed for investigative oncology research. Its design incorporates a 1,2,4-thiadiazole core, a heterocyclic scaffold recognized for its significant antitumor potential and ability to disrupt critical cellular processes in cancer cells . This compound is of particular interest to researchers studying targeted cancer therapies, specifically the inhibition of protein kinases involved in tumor angiogenesis and proliferation. The structural motif of a furan-2-carboxamide linked to a nitrogen-containing heterocycle is found in other investigated molecules that act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a primary mediator of angiogenesis, and its blockade is a validated strategy for suppressing tumor growth and metastasis. Consequently, this compound represents a valuable chemical tool for probing the VEGFR-2 signaling pathway and evaluating anti-angiogenic mechanisms in cellular and animal models of cancer. Researchers can utilize this agent to explore novel therapeutic approaches for a range of epithelial cancers, including breast, colon, and prostate cancers, where VEGFR-2 signaling often plays a critical role . Its application can provide crucial insights into the molecular mechanisms of cell cycle arrest, induction of apoptosis, and the downregulation of anti-apoptotic proteins.

Properties

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2,3-diphenyl-1,2,4-thiadiazol-5-ylidene)furan-2-carboxamide

InChI

InChI=1S/C19H13N3O2S/c23-18(16-12-7-13-24-16)21-19-20-17(14-8-3-1-4-9-14)22(25-19)15-10-5-2-6-11-15/h1-13H

InChI Key

QSCUMSQCKDGVHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=O)C3=CC=CO3)SN2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2,3-diphenyl-1,2,4-thiadiazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide exhibits significant anticancer properties. Studies have shown that derivatives of thiadiazoles often demonstrate cytotoxic effects against various cancer cell lines. For instance:

CompoundCancer Cell LinePercent Growth Inhibition
(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamideSNB-1986.61%
(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamideOVCAR-885.26%
(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamideNCI-H4075.99%

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of both the thiadiazole and furan moieties is believed to enhance its efficacy against a range of pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 μg/mL
Candida albicans5 μg/mL

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Properties

Antioxidant activity is another area where (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide shows promise. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases:

Assay TypeIC50 Value
DPPH Scavenging Activity40.9 μg/mL

This data suggests that the compound can effectively neutralize free radicals, thus potentially offering protective effects against oxidative damage.

Mechanistic Insights

The mechanisms underlying the biological activities of (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide are still being elucidated. Preliminary studies suggest that its interactions with specific biological targets may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Induction of Oxidative Stress : It may promote reactive oxygen species production in cancer cells leading to apoptosis.

Mechanism of Action

The mechanism of action of (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • The target compound’s furan-2-carboxamide group introduces a planar, electron-rich heterocycle, which may enhance binding to aromatic residues in biological targets compared to SCH 202676’s simpler methanamine group .
  • Substituents on the benzyl ring (e.g., methoxy, chloro, amino) in analogs significantly impact synthetic yields, suggesting that steric and electronic factors govern reactivity .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, inferences can be drawn from analogs:

Table 2: Bioactivity and Stability Trends
Compound/Feature Solubility Stability to Hydrolysis Enzymatic Inhibition Potential
Target Compound Likely moderate High (thiadiazole core) Possible kinase/GPCR modulation
SCH 202676 () High (salt form) Moderate Known β-arrestin modulator
Compounds 27–31 () Low (neutral) Variable Not reported

Key Findings :

  • The thiadiazole core in the target compound confers stability against hydrolysis, similar to SCH 202676, which retains activity in physiological conditions .
  • The furan-2-carboxamide group may improve target selectivity compared to SCH 202676’s smaller amine group, as larger substituents often reduce off-target effects .

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., methoxy in Compound 27) : Enhance stability and synthetic yield (45%) due to resonance stabilization of intermediates .
  • Electron-Withdrawing Groups (e.g., chloro in Compound 28) : Reduce yield (35%) by destabilizing transition states during cyclization .

Biological Activity

(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide is C₁₉H₁₃N₃O₂S, with a molecular weight of 345.39 g/mol. The compound features a thiadiazole ring fused with a furan moiety, which is significant for its biological properties. The (Z)-configuration around the ylidene bond indicates that the substituents on either side of the double bond are on the same side, influencing its chemical behavior and interactions with biological targets .

Synthesis Methods

The synthesis of (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide typically involves multi-step synthetic routes. These can include the reaction of furan derivatives with thiadiazole precursors under various conditions such as conventional heating or microwave irradiation to enhance yields and reaction rates .

Anticancer Activity

Research indicates that compounds containing thiadiazole rings exhibit significant anticancer activities. For instance, related compounds have shown promising antiproliferative effects against various human cancer cell lines. A study highlighted that derivatives of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide demonstrated selective inhibition against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines . The mechanism of action is often linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. Compounds similar to (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide have shown efficacy against various bacterial and fungal strains . The presence of the furan ring enhances the lipophilicity of these compounds, facilitating better membrane penetration and interaction with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by their structural features. The presence of electron-withdrawing groups or specific substitutions on the thiadiazole ring can enhance their potency. For example:

Compound NameStructureBiological Activity
N-(4-nitrophenyl)thiadiazoleContains a nitro groupEnhanced anticancer activity
1,3,4-Thiadiazole derivativesVarious substitutions possibleBroad spectrum of biological activities
5-Amino-thiadiazoleAmino group substitutionPotential for different reactivity patterns

These variations illustrate how modifications can lead to improved pharmacological profiles .

Case Studies

Several studies have investigated the biological activities of thiadiazole-based compounds:

  • Anticancer Efficacy : A study reported that specific thiadiazole derivatives exhibited IC50 values in the nanomolar range against cancer cell lines while showing selectivity for tumor cells over normal cells .
  • Molecular Docking Studies : Molecular docking analyses have identified key interactions between these compounds and VEGFR-2, suggesting a mechanism for their anticancer properties .
  • Antimicrobial Testing : In vitro assays demonstrated that certain derivatives showed significant inhibition against pathogenic bacteria and fungi, indicating their potential as antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiourea precursors under acidic conditions (e.g., H₂SO₄ or PCl₃) .
  • Step 2 : Introduction of the furan-2-carboxamide moiety through nucleophilic substitution or condensation reactions.
  • Step 3 : Stereochemical control of the (Z)-configuration using reagents like bromine or iodine for oxidation and stabilization . Key considerations include reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yields range from 21–45% depending on substituents .

Q. How is the structural integrity of this compound confirmed?

Characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.05–7.55 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 436.49 for C₂₁H₂₀N₆O₃S) .
  • IR spectroscopy : Peaks at 2190 cm⁻¹ (C≡N) and 1650–1700 cm⁻¹ (C=O) .

Q. What preliminary biological screening methods are used?

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) .
  • Antimicrobial testing : Disk diffusion against E. coli or S. aureus .
  • Enzyme inhibition studies : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

  • Substituent effects :
Substituent PositionActivity TrendExample
Thiadiazole C-3 phenyl↑ Anticancer IC₅₀2,3-Diphenyl derivatives show 3-fold higher potency vs. mono-phenyl .
Furan O-methylation↓ SolubilityMethoxy groups reduce logP by 0.5 units .
  • Mechanistic insights : The furan carboxamide moiety enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .

Q. How can contradictions between in vitro and in vivo data be resolved?

  • Pharmacokinetic profiling : Assess bioavailability via HPLC-MS in rodent plasma .
  • Metabolite identification : Liver microsome assays to detect inactive/degraded products .
  • Model selection : Use xenografts with humanized liver models to mimic human metabolism .

Q. What strategies improve selectivity for therapeutic targets?

  • Computational docking : Molecular dynamics simulations to optimize binding to specific receptors (e.g., M1 muscarinic acetylcholine receptors) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance target tissue uptake .
  • Co-crystallization studies : X-ray diffraction with target proteins (e.g., RNF5 E3 ligase) to refine binding modes .

Q. How is stereochemical purity maintained during synthesis?

  • Chiral HPLC : Resolve (Z)/(E) isomers using amylose-based columns .
  • Circular Dichroism (CD) : Monitor configuration stability under varying pH (4–9) .

Data Contradiction Analysis

Q. Why do similar thiadiazole derivatives show divergent bioactivity?

  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, enhancing covalent binding .
  • Steric hindrance : Bulky substituents (e.g., morpholinoethyl) reduce off-target interactions .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .

Q. What analytical methods validate compound stability under physiological conditions?

  • Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic buffers, and elevated temperatures (40–60°C) .
  • LC-MS stability profiles : Monitor degradation products over 24–72 hours in simulated gastric fluid (pH 2.0) .

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